1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene is a useful research compound. Its molecular formula is C39H27N3 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is through the nucleophilic aromatic substitution reaction, where pyridinyl groups are introduced onto a benzene ring. The reaction conditions often require the use of a base and a solvent such as dimethylformamide (DMF). The final product is obtained after purification through recrystallization .
Chemical Reactions Analysis
1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinyl groups.
Scientific Research Applications
1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron-transport layer material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its high electron mobility.
Coordination Chemistry: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It is used in catalytic processes, particularly in the formation of coordination polymers.
Material Science: The compound is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene exerts its effects is primarily through its electron-transporting properties. The pyridinyl groups facilitate the movement of electrons, making it an effective electron-transport layer in electronic devices. The compound interacts with molecular targets such as transition metals, forming stable complexes that enhance its electron-transporting capabilities .
Comparison with Similar Compounds
1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene can be compared with other similar compounds such as:
1,3,5-Tris(4-pyridyl)benzene: This compound has a similar structure but with pyridyl groups directly attached to the benzene ring.
1,3,5-Tris(4-formylphenyl)benzene: This compound contains formyl groups and is used in the synthesis of covalent organic frameworks (COFs) for applications like CO2 capture.
This compound stands out due to its high electron mobility and stability, making it particularly valuable in the field of organic electronics .
Properties
CAS No. |
921205-05-2 |
---|---|
Molecular Formula |
C39H27N3 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
4-[3-[3,5-bis(3-pyridin-4-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C39H27N3/c1-4-31(28-10-16-40-17-11-28)22-34(7-1)37-25-38(35-8-2-5-32(23-35)29-12-18-41-19-13-29)27-39(26-37)36-9-3-6-33(24-36)30-14-20-42-21-15-30/h1-27H |
InChI Key |
LMSXAZPURMJJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CC=NC=C4)C5=CC=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.